N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are organic compounds containing a benzene ring fused to an oxadiazole ring, which consists of two nitrogen atoms and one oxygen atom. This compound is known for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,1,3-benzoxadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biomolecules.
Medicine: Investigated for its potential as a diagnostic tool in medical imaging and as a therapeutic agent in drug delivery systems.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting environmental pollutants and monitoring industrial processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to target molecules and emit light upon excitation. This fluorescence can be used to monitor the presence and behavior of the target molecules in various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide can be compared with other benzoxadiazole derivatives, such as:
N-(2,1,3-benzoxadiazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a dimethoxybenzamide group.
N-(2,1,3-benzoxadiazol-4-yl)-2-chloroacetamide: Contains a chloroacetamide group, which may alter its reactivity and applications.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: A derivative with a thiohexanol group, known for its anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in fluorescence-based research and diagnostics.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-20-12-7-6-9(8-13(12)21-2)15(19)16-10-4-3-5-11-14(10)18-22-17-11/h3-8H,1-2H3,(H,16,19) |
InChI Key |
OCWYJDIHTJMUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NON=C32)OC |
Origin of Product |
United States |
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